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RP2D &
Schedule

Chemotherapy Dose
& Schedule

Cycle
Length

Key Associated Toxicities

Berzosertib +
Gemcitabine [1]

210 mg/m² IV,
Days 2 & 9

Gemcitabine 1000
mg/m² IV, Days 1 & 8

21 days Myelosuppression
(neutropenia,

thrombocytopenia), fatigue,
nausea [1]

Berzosertib +
Cisplatin [2]

140 mg/m² IV,
Days 2 & 9

Cisplatin 75 mg/m² IV,
Day 1

21 days Myelosuppression, potential
for nephrotoxicity and

neurotoxicity associated with
cisplatin [2]

Berzosertib +
Carboplatin [2]

90 mg/m² IV,
Days 2 & 9

Carboplatin AUC 5 IV,
Day 1

21 days Myelosuppression [2]

Berzosertib +
Cisplatin +
Veliparib [3]

210 mg/m² IV,
Days 2 & 9

Cisplatin 40 mg/m²
(D1/D8); Veliparib 200

mg BID (D1-3, D8-10)

21 days Myelosuppression (anemia,
thrombocytopenia,

leukopenia, neutropenia) [3]

Scientific Rationale for the Dosing Schedule
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The established dosing schedule for Berzosertib is strategically designed to target cancer cells at their most

vulnerable state, a concept known as synthetic lethality.

Mechanism of Action: Berzosertib is a highly potent and selective inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) protein kinase [4] [1]. ATR is a key regulator of the DNA

damage response (DDR), activated by DNA single-strand breaks and replication stress [5]. Many
cancer cells have a deficient G1/S checkpoint (often due to TP53 mutations), making them heavily

reliant on the ATR-controlled S and G2/M checkpoints for DNA repair and survival [4] [5].
Synergy with Chemotherapy: DNA-damaging agents like gemcitabine and cisplatin cause

replication stress, which strongly activates ATR. Inhibiting ATR with Berzosertib prevents cancer cells
from repairing this damage, leading to replication fork collapse, accumulation of double-strand

breaks, and ultimately, cell death [4] [1].
Timing of Administration: Preclinical studies demonstrated that ATR inhibition is most effective

when administered shortly after chemotherapy, coinciding with peak ATR activation [4] [1] [2].
Administering Berzosertib 18-24 hours after gemcitabine (i.e., on Day 2 of a cycle starting with

gemcitabine on Day 1) takes advantage of this peak activation, maximizing tumor cell killing while
potentially sparing normal cells [1].

The diagram below illustrates this core rationale and the established dosing schedule for the Berzosertib +

Gemcitabine combination.
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Scientific Rationale: Synthetic Lethality Dosing Protocol (21-Day Cycle)

Cancer Cell with
G1/S Checkpoint Defect

Chemotherapy
(e.g., Gemcitabine)

Induces DNA Damage & Replication Stress

Strong Activation
of ATR Pathway

Day 1
Gemcitabine 1000 mg/m² IV

Berzosertib Inhibits ATR

Peaks ~24h later

Unrepaired DNA Damage
→ Mitotic Catastrophe

→ Cell Death

Day 2
Berzosertib 210 mg/m² IV

Day 8
Gemcitabine 1000 mg/m² IV

Day 9
Berzosertib 210 mg/m² IV

Days 10-21
Treatment-Free Rest Period

Click to download full resolution via product page

Experimental Protocol: Berzosertib with Gemcitabine

This protocol is based on the regimen validated in a phase 2 trial for platinum-resistant high-grade serous

ovarian cancer and a phase 1 solid tumour trial [6] [1].

Patient Selection and Pre-treatment Considerations
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Indication: This combination has been studied in patients with advanced solid tumours, showing

particular efficacy in platinum-resistant high-grade serous ovarian cancer [6] [1].
Key Eligibility:

Histologically confirmed metastatic or unresectable solid tumour.
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Adequate bone marrow, liver, and kidney function.
Dose Modifications: Pre-define criteria for dose reductions or delays based on toxicity, particularly

for hematological toxicities like neutropenia and thrombocytopenia [1].

Reconstitution and Administration

Berzosertib:
Dose: 210 mg/m².

Route: Intravenous infusion.
Infusion Time: Over 60-90 minutes [7] [1].

Schedule: Administer on Days 2 and 9 of a 21-day cycle.
Gemcitabine:

Dose: 1000 mg/m².
Route: Intravenous infusion.

Schedule: Administer on Days 1 and 8 of a 21-day cycle, approximately 24 hours before
Berzosertib [6] [1].

Safety and Monitoring Plan

Clinical and Laboratory Monitoring:
Perform complete blood counts (CBC) with differential before each treatment and weekly to

monitor for myelosuppression.
Assess comprehensive metabolic panel to monitor liver and kidney function.

Management of Adverse Events:
Myelosuppression: This is the most common grade 3/4 toxicity. Be prepared with dose delays,

reductions, and growth factor support per institutional guidelines [6] [1].
Other Toxicities: Monitor for and manage non-hematological toxicities such as fatigue,

nausea, and elevated liver enzymes [1].

Key Supporting Clinical Evidence
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Randomized Phase 2 Trial (NCT02595892): In patients with platinum-resistant high-grade serous

ovarian cancer, Berzosertib (210 mg/m², D2/D9) plus gemcitabine significantly improved median
progression-free survival to 22.9 weeks, compared to 14.7 weeks with gemcitabine alone. The

hazard ratio was 0.57, indicating a 43% reduction in the risk of progression or death [6].
Phase 1 Safety Study (NCT02157792): This trial established the 210 mg/m² dose in combination

with gemcitabine as the RP2D. The combination was well-tolerated, with a safety profile dominated
by manageable myelosuppression. The study confirmed that gemcitabine did not alter the

pharmacokinetics of Berzosertib [1].

Research Applications and Future Directions

The RP2D for Berzosertib with gemcitabine provides a validated backbone for further research. Future

directions include:

Novel Combinations: Evaluating Berzosertib with other DNA-damaging agents (e.g., topotecan,
irinotecan), PARP inhibitors (e.g., veliparib), and immunotherapy [4] [3].

Biomarker Development: Identifying predictive biomarkers (e.g., mutations in specific DDR
pathways) to select patients most likely to benefit from ATR inhibition [1] [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further

information on specific combination regimens or preclinical models, feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32553118/
https://www.mycancergenome.org/content/clinical_trials/NCT02589522/
https://www.smolecule.com/products/b548527#berzosertib-recommended-phase-2-dose-rp2d-established
https://www.smolecule.com/products/b548527#berzosertib-recommended-phase-2-dose-rp2d-established
https://www.smolecule.com/products/b548527#berzosertib-recommended-phase-2-dose-rp2d-established
https://www.smolecule.com/products/b548527#berzosertib-recommended-phase-2-dose-rp2d-established
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548527?utm_src=pdf-bulk
https://www.smolecule.com/products/s548527?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

